N-(2-Aminophenyl)acetamide
Overview
Description
N-(2-Aminophenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is characterized by the presence of an amine group attached to the phenyl ring and an acetamide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
2’-Aminoacetanilide, also known as N-(2-Aminophenyl)acetamide, is a chemical compound that plays a significant role in heterocyclic and aromatic synthesis . This article will delve into the mechanism of action of 2’-Aminoacetanilide, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It’s known that it’s a crucial intermediate in the synthesis of various compounds, including 2-methylbenzimidazole, n-(2-(1,3-dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1h-pyrrolo[3,4-d]pyrimidin-6(2h)-yl)phenyl)-5-methylfuran-2-carboxamide, and azobenzothiazole dyes .
Biochemical Pathways
These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .
Result of Action
It’s known that the compound is a crucial intermediate in the synthesis of various compounds, indicating its significant role in molecular transformations .
Biochemical Analysis
Biochemical Properties
2’-Aminoacetanilide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of benzimidazoles, which are important in medicinal chemistry . The compound interacts with enzymes such as RuCl2(dppe)2, which catalyzes the cyclization of o-phenylenediamines in the presence of CO2 and H2 to form benzimidazoles . These interactions highlight the compound’s importance in facilitating complex biochemical transformations.
Cellular Effects
2’-Aminoacetanilide has been shown to affect various types of cells and cellular processes. Studies have demonstrated that derivatives of aminoacetanilide can influence the release of oxygen metabolites by polymorphonuclear cells and affect the cellular viability of human leukocytes isolated from peripheral blood . These effects suggest that 2’-Aminoacetanilide can modulate immune responses and cellular metabolism, potentially impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of 2’-Aminoacetanilide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to act as a substrate for catalytic hydrogenation reactions, such as the reduction of 2-nitroacetanilide to form 2’-Aminoacetanilide, exemplifies its role in biochemical pathways . Additionally, its involvement in the synthesis of benzimidazoles through enzyme-catalyzed cyclization reactions underscores its significance in molecular transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Aminoacetanilide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure and environmental conditions. Long-term studies have shown that 2’-Aminoacetanilide can undergo degradation, which may affect its efficacy and impact on cellular function . Understanding these temporal effects is crucial for optimizing its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of 2’-Aminoacetanilide vary with different dosages in animal models. Studies have indicated that at lower doses, the compound may exhibit beneficial effects, such as modulating immune responses and enhancing cellular viability . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. These findings underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
2’-Aminoacetanilide is involved in several metabolic pathways, including the synthesis of benzimidazoles and other heterocyclic compounds. The compound interacts with enzymes such as RuCl2(dppe)2, which catalyzes the cyclization of o-phenylenediamines to form benzimidazoles . These metabolic pathways are essential for the compound’s role in medicinal chemistry and the production of pharmaceuticals.
Transport and Distribution
The transport and distribution of 2’-Aminoacetanilide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with specific biomolecules affects its localization and accumulation within cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2’-Aminoacetanilide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its role in biochemical pathways . Understanding these localization mechanisms is essential for elucidating the compound’s molecular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Aminophenyl)acetamide can be synthesized through the reaction of aniline with acetic anhydride. The reaction typically involves the following steps:
- Dissolve aniline in a suitable solvent such as ethanol.
- Add acetic anhydride to the solution while maintaining the temperature at around 0-5°C.
- Stir the mixture for a few hours until the reaction is complete.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2-Aminophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of polymers and resins.
Comparison with Similar Compounds
- N-(3-Aminophenyl)acetamide
- N-(4-Aminophenyl)acetamide
- N-(2-Aminophenyl)benzamide
Comparison: N-(2-Aminophenyl)acetamide is unique due to the position of the amine group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXAYYWSDIKNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043854 | |
Record name | 2-Aminoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34801-09-7, 555-48-6 | |
Record name | o-Aminoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034801097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34801-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Aminoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-AMINOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB34XRQ95V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-(2-Aminophenyl)acetamide in organic synthesis?
A1: this compound acts as a versatile building block in organic synthesis. It serves as a precursor for various heterocyclic compounds, including benzimidazoles [, ] and benzodiazepines []. Additionally, it functions as a bidentate directing group in palladium-catalyzed ortho-arylation reactions, enabling the synthesis of biaryl amide derivatives and bioactive compounds like urolithins B, M6, and M7 [].
Q2: How does this compound facilitate palladium-catalyzed ortho-arylation reactions?
A2: The ortho-arylation facilitated by this compound exhibits high selectivity for monoarylation at the ortho-position of benzamides []. While the exact mechanism requires further investigation, it is proposed that the bidentate nature of this compound, with its amine and amide groups coordinating to the palladium catalyst, plays a crucial role in directing the aryl/heteroaryl iodide towards the ortho-C-H bond of the benzamide substrate [].
Q3: Can this compound be used to synthesize natural products?
A3: Yes, the ortho-arylated products obtained using this compound as a directing group can be further modified to synthesize natural products. For example, they have been utilized in the synthesis of urolithin B, urolithin M6, and urolithin M7, which are metabolites of ellagic acid derivatives found in various fruits and nuts and are produced by the human gut microbiota [].
Q4: What is the significance of using manganese acetate in the palladium-catalyzed reactions involving this compound?
A4: The use of manganese acetate as a co-oxidant in these reactions allows for silver-free reaction conditions []. This is beneficial as it eliminates the need for expensive and potentially toxic silver salts, making the reaction more cost-effective and environmentally friendly.
Q5: Beyond organic synthesis, are there other applications of this compound?
A5: this compound has been investigated as a potential inducer of cell differentiation in cancer research, inspired by the properties of N, N′-hexamethylene bisacetaamide (HMBA) [].
Q6: What are the structural characteristics of this compound?
A6: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these can be deduced from its structure. The molecular formula is C8H10N2O, and the molecular weight is 150.18 g/mol. Spectroscopic data, including NMR characterization, can be found in the literature on the synthesis and characterization of novel chromatographic stationary phases where this compound served as a starting material [].
Q7: Has the conformational landscape of this compound been studied?
A7: Yes, studies have explored the conformational landscape of this compound, including its potential rotamers and their relative stability under UV irradiation []. These investigations provide insights into the molecule's preferred conformations and potential energy barriers between them.
Q8: Is there evidence of microbial transformation of this compound?
A8: While not directly addressed in the provided abstracts, a study highlights the microbial transformation of aniline derivatives by Bacillus cereus strain PDa-1 []. This strain exhibited arylamine N-acetyltransferase activity, converting 2-phenylenediamine to this compound. This finding suggests a potential pathway for the microbial metabolism of similar aniline derivatives.
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